molecular formula C21H23N3O7 B11600646 3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B11600646
M. Wt: 429.4 g/mol
InChI Key: OEVRZIFBORDABJ-UHFFFAOYSA-N
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Description

3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and pyran rings in its structure makes it a significant compound in the field of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-component reactions. One common method involves the condensation of indole derivatives with pyran derivatives under specific conditions. Catalysts such as silica-supported ionic liquids have been used to enhance the efficiency of these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

diethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C21H23N3O7/c1-4-29-18(26)15-11(3)31-17(23)16(19(27)30-5-2)21(15)12-8-6-7-9-13(12)24(20(21)28)10-14(22)25/h6-9H,4-5,10,23H2,1-3H3,(H2,22,25)

InChI Key

OEVRZIFBORDABJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)OCC)N)C

Origin of Product

United States

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